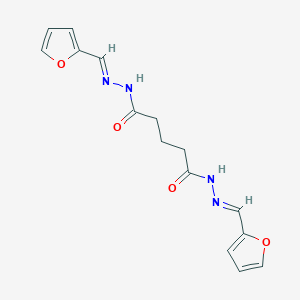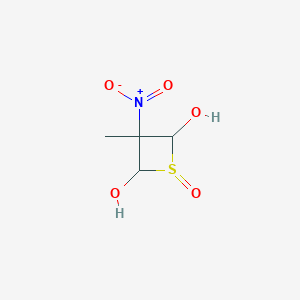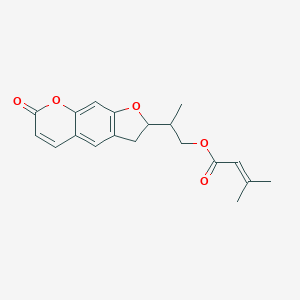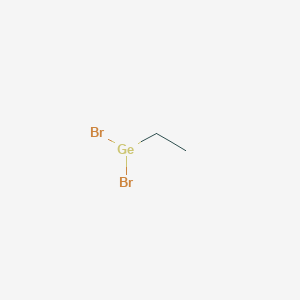![molecular formula C20H29N3O5 B228742 4-[5-(dimethylamino)pent-1-enyl]-N,N-dimethyl-3,5-diphenyl-2-prop-2-enylcyclohexan-1-amine CAS No. 14028-80-9](/img/structure/B228742.png)
4-[5-(dimethylamino)pent-1-enyl]-N,N-dimethyl-3,5-diphenyl-2-prop-2-enylcyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[5-(dimethylamino)pent-1-enyl]-N,N-dimethyl-3,5-diphenyl-2-prop-2-enylcyclohexan-1-amine, also known as U-47700, is a synthetic opioid analgesic drug that was first synthesized in the 1970s. It has gained popularity in recent years due to its potent analgesic effects and ease of synthesis. However, its use has been associated with numerous adverse effects, including addiction, respiratory depression, and death. Despite its risks, U-47700 has been the subject of extensive scientific research due to its potential therapeutic applications.
作用機序
4-[5-(dimethylamino)pent-1-enyl]-N,N-dimethyl-3,5-diphenyl-2-prop-2-enylcyclohexan-1-amine acts as a selective agonist of the μ-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It also has affinity for the δ-opioid receptor, which may contribute to its analgesic effects. The activation of these receptors leads to the inhibition of neurotransmitter release, resulting in the suppression of pain signals.
Biochemical and Physiological Effects:
4-[5-(dimethylamino)pent-1-enyl]-N,N-dimethyl-3,5-diphenyl-2-prop-2-enylcyclohexan-1-amine has been shown to have potent analgesic effects, similar to those of morphine. It has also been shown to produce sedation, respiratory depression, and euphoria. However, its use has been associated with numerous adverse effects, including addiction, respiratory depression, and death.
実験室実験の利点と制限
4-[5-(dimethylamino)pent-1-enyl]-N,N-dimethyl-3,5-diphenyl-2-prop-2-enylcyclohexan-1-amine has been used extensively in laboratory experiments due to its potent analgesic effects and ease of synthesis. However, its use has been associated with numerous adverse effects, including addiction, respiratory depression, and death. Therefore, caution should be exercised when using 4-[5-(dimethylamino)pent-1-enyl]-N,N-dimethyl-3,5-diphenyl-2-prop-2-enylcyclohexan-1-amine in laboratory experiments.
将来の方向性
Future research on 4-[5-(dimethylamino)pent-1-enyl]-N,N-dimethyl-3,5-diphenyl-2-prop-2-enylcyclohexan-1-amine should focus on its potential therapeutic applications, particularly in the treatment of pain. This includes the development of safer and more effective analogs of 4-[5-(dimethylamino)pent-1-enyl]-N,N-dimethyl-3,5-diphenyl-2-prop-2-enylcyclohexan-1-amine that have a lower risk of adverse effects. Additionally, research should be conducted on the long-term effects of 4-[5-(dimethylamino)pent-1-enyl]-N,N-dimethyl-3,5-diphenyl-2-prop-2-enylcyclohexan-1-amine use, including its potential for addiction and respiratory depression. Finally, efforts should be made to educate the public on the risks associated with 4-[5-(dimethylamino)pent-1-enyl]-N,N-dimethyl-3,5-diphenyl-2-prop-2-enylcyclohexan-1-amine use and to develop effective strategies for preventing its abuse.
合成法
4-[5-(dimethylamino)pent-1-enyl]-N,N-dimethyl-3,5-diphenyl-2-prop-2-enylcyclohexan-1-amine is synthesized through a multistep process that involves the reaction of cyclohexanone with 4-chlorobutyryl chloride to form 4-chlorobutyrophenone. This intermediate is then reacted with dimethylamine and sodium cyanoborohydride to form the N,N-dimethylaminoethyl derivative. The final step involves the reaction of the N,N-dimethylaminoethyl derivative with diphenylacetylene in the presence of palladium on carbon to form 4-[5-(dimethylamino)pent-1-enyl]-N,N-dimethyl-3,5-diphenyl-2-prop-2-enylcyclohexan-1-amine.
科学的研究の応用
4-[5-(dimethylamino)pent-1-enyl]-N,N-dimethyl-3,5-diphenyl-2-prop-2-enylcyclohexan-1-amine has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have potent analgesic effects, similar to those of morphine, but with a lower risk of respiratory depression. This makes it an attractive alternative to traditional opioid analgesics for the treatment of pain.
特性
CAS番号 |
14028-80-9 |
|---|---|
分子式 |
C20H29N3O5 |
分子量 |
430.7 g/mol |
IUPAC名 |
4-[5-(dimethylamino)pent-1-enyl]-N,N-dimethyl-3,5-diphenyl-2-prop-2-enylcyclohexan-1-amine |
InChI |
InChI=1S/C30H42N2/c1-6-16-27-29(32(4)5)23-28(24-17-10-7-11-18-24)26(21-14-9-15-22-31(2)3)30(27)25-19-12-8-13-20-25/h6-8,10-14,17-21,26-30H,1,9,15-16,22-23H2,2-5H3 |
InChIキー |
OSKINBOKJRREOW-UHFFFAOYSA-N |
SMILES |
CN(C)CCCC=CC1C(CC(C(C1C2=CC=CC=C2)CC=C)N(C)C)C3=CC=CC=C3 |
正規SMILES |
CN(C)CCCC=CC1C(CC(C(C1C2=CC=CC=C2)CC=C)N(C)C)C3=CC=CC=C3 |
同義語 |
2-Allyl-4-[5-(dimethylamino)-1-pentenyl]-N,N-dimethyl-3,5-diphenylcyclohexanamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(Z)-(1-butyl-2-oxoindol-3-ylidene)amino]-2-(2-methylphenoxy)acetamide](/img/structure/B228664.png)
![2-ethyl-N'-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]quinoline-4-carbohydrazide](/img/structure/B228667.png)
![2-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228669.png)
![N'-[(E)-(4-nitrophenyl)methylidene]heptanehydrazide](/img/structure/B228677.png)
![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide](/img/structure/B228681.png)

![1-(1-Adamantyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine](/img/structure/B228691.png)





